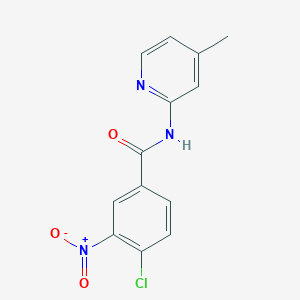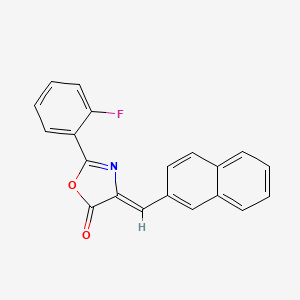![molecular formula C17H13NO3S B11694868 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(4-羟基苯基)亚甲基]-3-(3-甲基苯基)-1,3-噻唑烷-2,4-二酮是一种合成的有机化合物,属于噻唑烷二酮类。该化合物以其独特的结构为特征,其中包括与苯基和羟基苯基融合的噻唑烷环。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
(5Z)-5-[(4-羟基苯基)亚甲基]-3-(3-甲基苯基)-1,3-噻唑烷-2,4-二酮的合成通常涉及在噻唑烷二酮衍生物存在下,4-羟基苯甲醛与3-甲基苄胺的缩合。该反应通常在乙醇或甲醇等有机溶剂中回流条件下进行。然后将反应混合物冷却,并通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件(如温度、压力和溶剂选择)对于大规模合成至关重要。
化学反应分析
反应类型
(5Z)-5-[(4-羟基苯基)亚甲基]-3-(3-甲基苯基)-1,3-噻唑烷-2,4-二酮会发生各种化学反应,包括:
氧化: 羟基苯基可以被氧化形成醌衍生物。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 亲电取代反应可以在苯环上发生。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。
取代: 在受控条件下使用卤素(Cl2、Br2)和硝化剂(HNO3)等试剂。
主要产物
氧化: 醌衍生物。
还原: 二氢衍生物。
取代: 卤代或硝基衍生物。
科学研究应用
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为酶抑制剂或调节剂的潜力。
医学: 探索其抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
(5Z)-5-[(4-羟基苯基)亚甲基]-3-(3-甲基苯基)-1,3-噻唑烷-2,4-二酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过结合活性位点抑制酶活性,或通过与结合位点相互作用调节受体功能。这些相互作用会导致细胞途径和生物反应的变化。
相似化合物的比较
类似化合物
罗格列酮: 另一种作为抗糖尿病药物使用的噻唑烷二酮衍生物。
吡格列酮: 与罗格列酮类似,用于其胰岛素增敏作用。
独特性
(5Z)-5-[(4-羟基苯基)亚甲基]-3-(3-甲基苯基)-1,3-噻唑烷-2,4-二酮因其特定的结构特征而具有独特性,例如同时存在羟基苯基和甲基苯基。这些结构元件使其具有独特的化学和生物学性质,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-11-3-2-4-13(9-11)18-16(20)15(22-17(18)21)10-12-5-7-14(19)8-6-12/h2-10,19H,1H3/b15-10- |
InChI 键 |
FBWBCPOQKKBHNF-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)
![(2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11694789.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B11694794.png)
![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)
![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)


![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694832.png)

![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11694850.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11694872.png)
